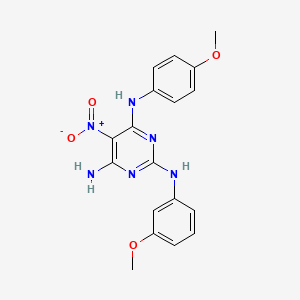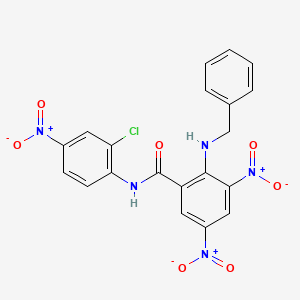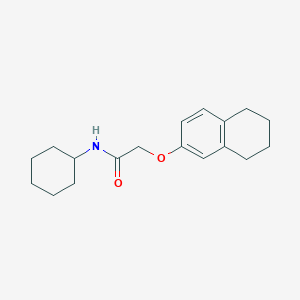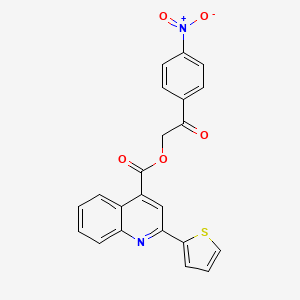![molecular formula C27H28BrN7O B12472110 N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide](/img/structure/B12472110.png)
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide is a complex organic compound that features a triazine core substituted with ethylphenyl and bromophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide typically involves multiple steps. One common approach is to start with the triazine core, which can be synthesized through a series of condensation reactions involving cyanuric chloride and aniline derivatives. The ethylphenyl groups are introduced via nucleophilic substitution reactions, while the bromophenyl group is added through a similar substitution process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Wirkmechanismus
The mechanism of action of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The triazine core can form hydrogen bonds and π-π interactions with biological molecules, leading to inhibition or activation of specific pathways. This compound may also intercalate into DNA, disrupting its function and leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Similar triazine core but with amino groups instead of ethylphenyl and bromophenyl groups.
4,6-bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: Features a pyrimidine core with diphenylamino groups, used in organic light-emitting diodes (OLEDs).
Uniqueness
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it suitable for specialized applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C27H28BrN7O |
|---|---|
Molekulargewicht |
546.5 g/mol |
IUPAC-Name |
2-[[4,6-bis(4-ethylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C27H28BrN7O/c1-3-18-5-11-22(12-6-18)31-26-33-25(29-17-24(36)30-21-15-9-20(28)10-16-21)34-27(35-26)32-23-13-7-19(4-2)8-14-23/h5-16H,3-4,17H2,1-2H3,(H,30,36)(H3,29,31,32,33,34,35) |
InChI-Schlüssel |
BYPWYSCFWMSDDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12472029.png)
![(2E)-3-({4-[ethyl(phenyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B12472036.png)

![N-(2,3-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12472045.png)

![4-fluoro-N-(2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B12472049.png)

![(R)-3-Methyl-4-[4-(1-methyl-5-pyrazolyl)-8-(5-pyrazolyl)-1,7-naphthyridin-2-yl]morpholine](/img/structure/B12472077.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)alaninamide](/img/structure/B12472083.png)
![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472088.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-({5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12472089.png)


![4-[3-(3,4-Dicyanophenoxy)-2-methylphenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12472108.png)
